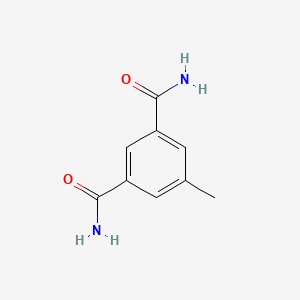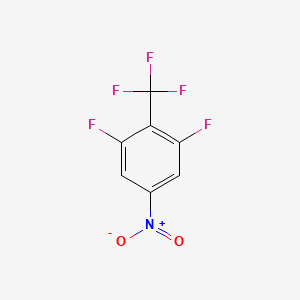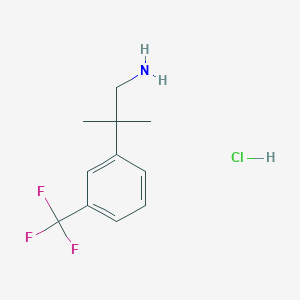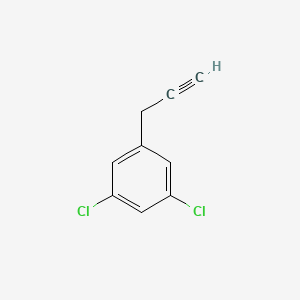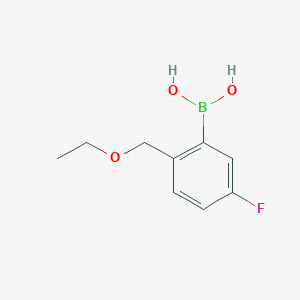
(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid
Overview
Description
“(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid” is a type of organoboron compound. It has a molecular formula of C9H13BO3 and an average mass of 180.009 Da . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of this compound can be achieved through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxymethyl and a fluorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its boronic acid group. Boronic acids are known for their exceptional stability and environmental benignity . They are also known for their ability to form stable complexes with diols, which makes them useful in various sensing applications .Scientific Research Applications
Fluorescence Quenching Studies
- Fluorescence Quenching of Boronic Acid Derivatives : Research indicates that boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid show fluorescence quenching in alcohol environments. This property is valuable in understanding molecular interactions and behaviors in different solvents, as seen in studies by Geethanjali et al., 2015 and Melavanki et al., 2016.
Catalysis
- Catalysis in Amide Formation : Boronic acid derivatives have been shown to catalyze the formation of amides from carboxylic acids and amines. The addition of electron-withdrawing groups increases the reactivity of these systems, making them efficient catalysts for direct amide formation under ambient conditions. This application is highlighted in the work of Arnold et al., 2008.
Sensor Development
- Fluorescent Chemosensors : Boronic acids interact with diols to form complexes, enabling their use as fluorescent sensors for probing carbohydrates and bioactive substances. The review by Huang et al., 2012 covers recent progress in boronic acid sensors, including their fluorescence properties and applications in disease diagnosis and prevention.
- Sugar Recognition in Water : A study involving a boronic acid fluorophore/beta-cyclodextrin complex demonstrated selective sugar recognition in water. This research, detailed by Tong et al., 2001, is significant for developing sensors with applications in biochemistry and medical diagnostics.
Other Applications
- Boronic Acid in Biomaterials : Boronic acids are utilized in biomaterials for their ability to bind with biologically relevant diols, such as saccharides. This binding is crucial in creating hydrogels with dynamic or responsive behavior, as discussed in the study by Brooks et al., 2018.
- Boronic Acids in Organic Synthesis : Boronic acids are important intermediates in organic synthesis, particularly in Suzuki aryl-coupling reactions. Their role in the synthesis of olefins and biphenyl derivatives is explored in research by Sun Hai-xia et al., 2015.
Mechanism of Action
Target of Action
The primary target of (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of water . For example, the rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
Safety and Hazards
Future Directions
The future directions for the use of this compound lie in its potential applications in various areas of research. For instance, it can be used in the development of new borane reagents for the Suzuki–Miyaura (SM) cross-coupling reaction . Furthermore, it can be used in the development of new sensing applications due to the ability of boronic acids to form stable complexes with diols .
Properties
IUPAC Name |
[2-(ethoxymethyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-14-6-7-3-4-8(11)5-9(7)10(12)13/h3-5,12-13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZHMOXBRKIIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



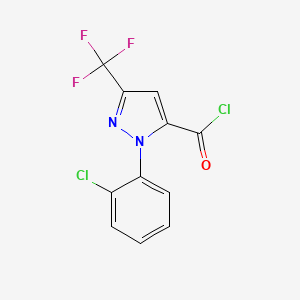

![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)




